molecular formula C23H26Cl2N2O2 B2904182 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride CAS No. 1323528-64-8

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

Cat. No.: B2904182
CAS No.: 1323528-64-8
M. Wt: 433.37
InChI Key: FNUXZVYKGBGIBS-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 3-chlorophenyl group at the 4-position and a naphthalen-1-yloxy-propan-2-ol moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O2.ClH/c24-19-7-4-8-20(15-19)26-13-11-25(12-14-26)16-21(27)17-28-23-10-3-6-18-5-1-2-9-22(18)23;/h1-10,15,21,27H,11-14,16-17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUXZVYKGBGIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC(=CC=C4)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Naftopidil (Avishot/Flivas)
  • Structure : 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol .
  • Key Differences :
    • Substituent on phenyl ring: 2-methoxy vs. 3-chloro in the target compound.
    • Pharmacological class: Alpha-1 adrenergic receptor antagonist used for hypertension and benign prostatic hyperplasia.
Propranolol Hydrochloride
  • Structure: (2RS)-1-[(1-Methylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride .
  • Key Differences: Core structure: Propranolol has an isopropylamino group instead of a piperazine ring. Pharmacological class: Non-selective beta-blocker.
  • Implications: The piperazine ring in the target compound may confer affinity for different receptor types (e.g., serotonin or dopamine receptors) compared to beta-adrenergic receptors targeted by Propranolol .
Piperazine-Thiazole Urea Derivatives
  • Examples : Compounds 1f, 1g, 2b ().
  • Key Differences: Core structure: Urea-linked thiazole-piperazine systems vs. propanol-piperazine in the target compound. Functional groups: Many feature trifluoromethyl or benzyloxy substitutions.
  • Implications : These urea derivatives are designed for cytotoxic or enzyme-inhibitory roles, highlighting the versatility of piperazine scaffolds in drug design .

Physicochemical Properties

While specific data for the target compound (e.g., melting point, solubility) are unavailable in the evidence, trends from analogues can be inferred:

Property Target Compound (HCl) Naftopidil Propranolol HCl
Molecular Weight ~450 (estimated) 342.43 295.8
Polar Groups Hydroxyl, piperazine Hydroxyl, methoxy Hydroxyl, amino
LogP (Estimated) Moderate 3.5–4.0 3.1

The higher molecular weight and chlorine substituent in the target compound may reduce aqueous solubility compared to Propranolol but improve lipid membrane permeability .

Pharmacological Activity

  • Target Compound : Likely interacts with adrenergic or serotonin receptors due to the piperazine-naphthyloxy scaffold. The 3-chloro substituent could enhance binding to serotonin receptors (5-HT1A/2A) based on SAR studies of related compounds .
  • Naftopidil : Alpha-1 antagonist with selectivity for the lower urinary tract .
  • Propranolol: Beta-1/2 antagonist with cardiovascular applications .

Preparation Methods

Structural and Chemical Context

Molecular Characteristics

The compound (molecular formula: $$ \text{C}{23}\text{H}{25}\text{ClN}2\text{O}2 $$, molecular weight: 396.9 g/mol) features a piperazine core substituted with a 3-chlorophenyl group and a naphthalen-1-yloxypropan-2-ol moiety. The hydrochloride salt enhances stability and solubility for pharmaceutical applications.

Preparation Methods Analysis

Synthetic Route Overview

The synthesis involves two primary stages:

  • Piperazine Intermediate Synthesis : Preparation of 1-(3-chlorophenyl)piperazine hydrochloride.
  • Etherification and Final Salt Formation : Coupling the piperazine intermediate with a naphthalene-derived propanol derivative.
Synthesis of 1-(3-Chlorophenyl)piperazine Hydrochloride

A validated method from patent WO2016078107A1 outlines a three-step process:

Step 1 : Diethanolamine reacts with thionyl chloride ($$ \text{SOCl}_2 $$) in chloroform to yield bis(2-chloroethyl)methylamine hydrochloride.
Step 2 : 3-Chloroaniline and bis(2-chloroethyl)methylamine hydrochloride undergo cyclization in xylene under reflux (24 hours) to form 1-(3-chlorophenyl)piperazine hydrochloride (86% yield).
Step 3 : Alkylation with 1-bromo-3-chloropropane in acetone/water at 0–10°C produces 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (65% yield).

Etherification with Naphthalen-1-ol

The final step involves nucleophilic substitution between 1-(3-chlorophenyl)piperazine and 1-naphthol derivatives. Per evitachem:

  • Reaction Conditions : A base (e.g., NaOH) promotes deprotonation of 1-naphthol, enabling nucleophilic attack on epichlorohydrin or a chloro-propanol intermediate.
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress.
  • Salt Formation : The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.

Reaction Mechanism and Key Steps

The synthesis leverages SN2 nucleophilic substitution for ether bond formation (Figure 1). Critical factors include:

  • Base Selection : Strong bases (e.g., NaOH) enhance nucleophilicity of the naphthol oxygen.
  • Solvent Polarity : Polar aprotic solvents (e.g., acetone) stabilize transition states.
  • Temperature Control : Low temperatures (0–10°C) minimize side reactions during alkylation.

Optimization Strategies

Yield and Purity Enhancements

Parameter Optimal Condition Impact on Yield/Purity Source
Reaction Time 18–24 hours Maximizes conversion
Solvent (Step 2) Xylene Facilitates cyclization
Purification Recrystallization (EtOH) Purity >95%

Challenges and Mitigations

  • Byproduct Formation : Competing alkylation at piperazine’s secondary amine is mitigated by stoichiometric control.
  • Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of intermediates.

Purification and Characterization

Techniques

  • Recrystallization : Ethanol or acetone/water mixtures yield high-purity hydrochloride salts.
  • Chromatography : Column chromatography isolates the free base before salt formation.

Analytical Data

  • Melting Point : 210–215°C (decomposition).
  • Spectroscopy : $$ ^1\text{H NMR} $$ (DMSO-$$ d_6 $$) shows characteristic peaks for naphthalene (δ 7.2–8.2 ppm) and piperazine (δ 2.5–3.5 ppm).

Q & A

Q. What are the recommended synthesis strategies for this compound, and how do intermediate steps influence purity?

Methodological Answer: The synthesis involves two key steps:

  • Alkylation of 4-(3-chlorophenyl)piperazine with 1-bromo-2-propanol to form 3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol. This step requires precise stoichiometric control to avoid side products like unreacted piperazine derivatives .
  • Coupling Reaction : The intermediate is reacted with naphthalen-1-ol under basic conditions (e.g., NaH or KOH in ethanol) to introduce the naphthoxy group. Prolonged reflux (~12–24 hours) ensures complete etherification, but excessive heating may degrade the naphthalene moiety .
  • Purity Optimization : Industrial-scale protocols recommend recrystallization from ethanol or methanol to remove unreacted intermediates. Solvent selection impacts yield; polar aprotic solvents (e.g., DMF) enhance coupling efficiency but complicate purification .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the piperazine ring’s integrity (δ 2.5–3.5 ppm for N–CH2_2 signals) and the naphthoxy group’s aromatic protons (δ 6.8–8.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (254 nm) resolve impurities, particularly residual naphthalen-1-ol or chlorophenyl byproducts .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]+^+ at m/z 427.1 (calculated for C23_{23}H24_{24}ClN2_2O2_2) and detects fragmentation patterns unique to the piperazine-naphthoxy backbone .

Q. What primary pharmacological targets are associated with this compound?

Methodological Answer:

  • Receptor Binding : The 3-chlorophenyl-piperazine moiety exhibits affinity for serotonin (5-HT1A/2A_{1A/2A}) and dopamine (D2_2) receptors, as shown in competitive radioligand assays using transfected HEK-293 cells .
  • Functional Assays : In vitro cAMP inhibition studies (via D2_2 receptor activation) and calcium flux assays (for 5-HT2A_{2A} antagonism) are standard. EC50_{50} values vary with substituent positioning; meta-chloro substitution enhances 5-HT1A_{1A} selectivity over ortho/para analogs .

Advanced Research Questions

Q. How can researchers address contradictions in receptor binding data across structural analogs?

Methodological Answer:

  • Comparative SAR Studies : Systematically modify substituents (e.g., replacing 3-chlorophenyl with 3-trifluoromethylphenyl) and assess binding using standardized protocols (e.g., CEREP panels). For example, 3-CF3_3 analogs show reduced D2_2 affinity but increased 5-HT1A_{1A} selectivity .
  • Computational Modeling : Docking simulations (AutoDock Vina) using receptor crystal structures (e.g., PDB: 6WGT for 5-HT1A_{1A}) identify steric clashes or hydrogen-bonding mismatches. Adjust the naphthoxy group’s dihedral angle to optimize receptor fit .

Q. What experimental design considerations are critical for in vivo neuropharmacology studies?

Methodological Answer:

  • Dose Optimization : Preclinical trials in rodents require pharmacokinetic profiling (plasma Tmax_{max} = 1–2 hours post-IV administration). Adjust doses to maintain brain-to-plasma ratios >2:1, ensuring CNS bioavailability .
  • Control Groups : Include structurally related analogs (e.g., 1-(4-phenylpiperazin-1-yl)-3-phenoxypropan-2-ol) to isolate the 3-chlorophenyl/naphthoxy contribution to efficacy .
  • Behavioral Assays : Use forced swim tests (FST) for antidepressant screening and prepulse inhibition (PPI) for antipsychotic potential. Normalize results to positive controls (e.g., clozapine for PPI) .

Q. How can synthesis scalability challenges be mitigated without compromising stereochemical purity?

Methodological Answer:

  • Catalyst Screening : Transition from NaH to milder bases (e.g., K2_2CO3_3) in coupling reactions to reduce racemization. Solvent systems like toluene/water biphasic mixtures improve yield (85–90%) while preserving stereochemistry .
  • Continuous Flow Chemistry : Implement microreactors for the alkylation step to enhance heat transfer and reduce side reactions. Residence time <10 minutes minimizes degradation .

Q. What strategies resolve discrepancies in reported logP values for this compound?

Methodological Answer:

  • Experimental Validation : Use shake-flask method (octanol/water partitioning) with HPLC quantification. Reported logP ranges (2.8–3.5) reflect pH-dependent ionization of the piperazine nitrogen .
  • Computational Refinement : Apply consensus models (e.g., XLogP3 vs. ALogPS) to adjust for the naphthoxy group’s planar hydrophobicity. Discrepancies >0.5 units warrant re-evaluation of protonation states .

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